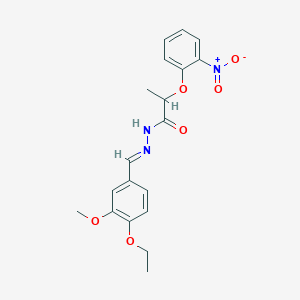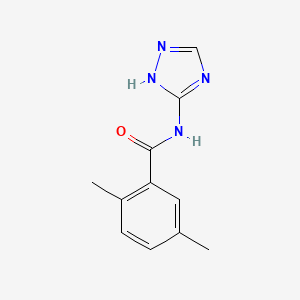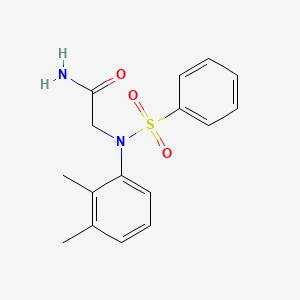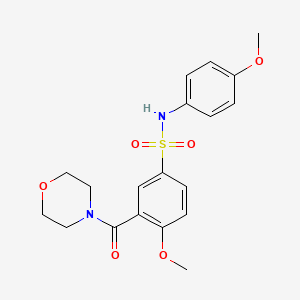
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as BMD-104, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating the caspase-3 pathway, which is involved in the regulation of apoptosis. 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, by disrupting the cell wall synthesis.
Biochemical and Physiological Effects
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been found to have a low inhibitory concentration against cancer cells, indicating its potential as an effective anticancer agent. 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been found to have good solubility and stability in various solvents, making it a useful building block for the synthesis of nanomaterials.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its versatility, as it can be used in various fields of research. Its low toxicity and good solubility and stability make it a useful building block for the synthesis of nanomaterials. However, one limitation of using 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its relatively complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are several future directions for the research of 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies could be conducted to explore its potential as an anticancer, antitubercular, and antimicrobial agent. In materials science, 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole could be further explored as a building block for the synthesis of nanomaterials with potential applications in drug delivery and catalysis. In analytical chemistry, 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole could be further studied as a fluorescent probe for the detection of metal ions. Additionally, further research could be conducted to optimize the synthesis method of 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole to make it more accessible to researchers.
Conclusion
In conclusion, 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a versatile chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively complex, but its low toxicity and good solubility and stability make it a useful building block for the synthesis of nanomaterials. Further research could be conducted to explore its potential as an anticancer, antitubercular, and antimicrobial agent, as well as its potential as a fluorescent probe for the detection of metal ions.
Synthesis Methods
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized using a multi-step process, starting with the reaction of 3-methylbenzaldehyde and hydrazine hydrate to form 3-(3-methylphenyl)hydrazine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic anhydride and sulfuric acid to form 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to have anticancer, antitubercular, and antimicrobial properties. In materials science, 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of nanomaterials with potential applications in drug delivery and catalysis. In analytical chemistry, 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-3-2-4-11(7-10)15-17-16(21-18-15)12-5-6-13-14(8-12)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYZOBKDKKWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)




![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)


![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)